Bis(sulfosuccinimidyl)suberate
Overview
Description
Bis(sulfosuccinimidyl)suberate is a homobifunctional crosslinker widely used in biological research. It is a water-soluble version of disuccinimidyl suberate and is known for its ability to form stable amide bonds with primary amines. This compound is particularly useful in protein studies and immuno-technologies due to its hydrophilic nature and non-cleavable properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(sulfosuccinimidyl)suberate is synthesized through the reaction of suberic acid with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an aqueous buffer at a pH range of 7-9 to ensure the formation of the sulfo-NHS ester .
Industrial Production Methods
In industrial settings, the production of bis(sulphosuccinimidyl)suberate involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The product is then purified through crystallization or chromatography to achieve high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Bis(sulfosuccinimidyl)suberate primarily undergoes substitution reactions where the sulfo-NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs rapidly under mild conditions .
Common Reagents and Conditions
The common reagents used in reactions with bis(sulphosuccinimidyl)suberate include primary amine-containing molecules such as lysine residues in proteins. The reactions are typically carried out in aqueous buffers at a pH range of 7-9 .
Major Products
The major products formed from these reactions are crosslinked proteins or peptides, where bis(sulphosuccinimidyl)suberate acts as a bridge between two amine groups, resulting in a stable amide linkage .
Scientific Research Applications
Bis(sulfosuccinimidyl)suberate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(sulphosuccinimidyl)suberate involves the formation of stable amide bonds between the sulfo-NHS ester groups and primary amines. This reaction results in the covalent linkage of proteins or peptides, effectively crosslinking them. The compound is membrane-impermeable, making it ideal for targeting cell surface proteins .
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl suberate: A non-water-soluble analog of bis(sulphosuccinimidyl)suberate, used in similar applications but requires organic solvents.
Glutaraldehyde: Another crosslinking agent, but less specific and can cause protein aggregation.
Uniqueness
Bis(sulfosuccinimidyl)suberate is unique due to its water solubility, non-cleavable nature, and specificity for primary amines. These properties make it highly suitable for studying protein interactions under physiological conditions without the need for organic solvents .
Properties
IUPAC Name |
1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDEYYOISNGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002683 | |
Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82436-77-9 | |
Record name | Bis(sulfosuccinimidyl) suberate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82436-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(sulfosuccinimidyl)suberate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(SULFOSUCCINIMIDYL)SUBERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E647932J7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bis(sulphosuccinimidyl)suberate (BS3), and how does it interact with its target?
A1: Bis(sulphosuccinimidyl)suberate (BS3) is a membrane-impermeable, amine-reactive crosslinking agent. [, , , ] It primarily targets primary amines, such as those found in lysine residues of proteins. BS3 reacts with these amines, forming covalent bonds that link nearby proteins together. [, , ] This crosslinking can be used to study protein-protein interactions, identify binding partners, and investigate protein structure. [, , , , ]
Q2: Can you provide examples of how BS3 has been used to study protein interactions in cells?
A2: Certainly. BS3 has been instrumental in:
- Platelet Research: Researchers used BS3 to demonstrate that the platelet protein pleckstrin forms oligomers that dissociate upon phosphorylation by Protein Kinase C. [] Additionally, BS3 helped characterize the binding of thrombin to platelet glycoprotein Ib, a critical interaction for platelet activation. [, ]
- Red Blood Cell Modification: BS3 treatment induces crosslinking of Band 3 proteins on red blood cell surfaces, leading to increased phagocytosis by macrophages. This finding has implications for targeted drug delivery using modified red blood cells. [, ]
- Receptor Studies: BS3 helped demonstrate the interaction between the calcitonin receptor-like receptor (CRLR) and receptor-activity-modifying proteins (RAMPs), revealing the formation of functional CGRP and ADM receptors. [, ]
Q3: Does BS3 affect the function of the proteins it crosslinks?
A3: The effect of BS3 on protein function is not universal and depends on the specific proteins and residues involved. For instance, BS3-mediated crosslinking of Band 3 on red blood cells enhances their recognition and phagocytosis by macrophages, altering their normal lifecycle. [, ] In contrast, while BS3 helped identify a second DBDS-binding site on Band 3 involved in anion/proton co-transport, the crosslinking itself was not the primary factor affecting this transport function. []
Q4: What is the molecular formula and weight of BS3?
A4: The molecular formula of BS3 is C16H20N2O12S2, and its molecular weight is 540.5 g/mol.
Q5: Is there information available on the stability and material compatibility of BS3?
A5: While the provided research doesn't delve into the specifics of BS3's stability and material compatibility in a broader context, it highlights its successful application in various biological settings. It is typically reconstituted in aqueous solutions and used immediately or stored desiccated at -20°C for short periods. [, , , , , , , , , , , ] Further investigation into its stability under diverse conditions and compatibility with specific materials is necessary for applications beyond biological research.
Q6: Has BS3 been used in nanoparticle research?
A6: Yes, research indicates that BS3 can be employed as a cross-linker to functionalize nanoparticles. One study successfully utilized BS3 to conjugate antibodies to poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles. The researchers optimized the functionalization process, achieving a high antibody attachment rate (92.8%) using BS3. These antibody-conjugated nanoparticles demonstrated promising potential for targeted drug delivery in breast cancer. []
Q7: Are there alternative crosslinking agents to BS3?
A7: Yes, several alternative crosslinking agents exist, each with its own properties and applications. For instance:
- Disuccinimidyl glutarate (DSG): DSG is another amine-reactive crosslinker with a shorter spacer arm than BS3. This difference in spacer arm length can impact the efficiency of crosslinking and the types of protein interactions that can be studied. []
Q8: Are there any concerns regarding the safety of BS3?
A8: The provided research papers focus on the scientific applications of BS3 and do not explicitly address its safety profile in detail. As with any chemical reagent, handling BS3 requires appropriate safety precautions. Researchers should consult the material safety data sheet (MSDS) for specific information on potential hazards, safe handling practices, and disposal procedures.
Q9: What analytical methods are commonly used to study BS3 and its effects?
A9: Several analytical techniques are employed in conjunction with BS3, including:
- SDS-PAGE and Western Blotting: These techniques are commonly used to analyze the size and identity of BS3-crosslinked protein complexes. [, , , , , ]
- Crossed Immunoelectrophoresis: This method separates proteins based on their electrophoretic mobility and allows for the identification of specific proteins within BS3-crosslinked complexes using antibodies. []
- Fluorescence Spectroscopy: This technique can be used to study the binding of fluorescently labeled molecules to proteins, providing information on binding affinities and the effects of BS3 on these interactions. []
- Flow Cytometry: This technique can be used to analyze cells treated with BS3, allowing researchers to assess changes in cell surface markers, protein expression, and other cellular parameters. []
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